molecular formula C10H14N2 B14126770 3-(3,3-dideuterio-1-methylpyrrolidin-2-yl)pyridine CAS No. 1020719-66-7

3-(3,3-dideuterio-1-methylpyrrolidin-2-yl)pyridine

Cat. No.: B14126770
CAS No.: 1020719-66-7
M. Wt: 164.24 g/mol
InChI Key: SNICXCGAKADSCV-BFWBPSQCSA-N
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Description

3-(3,3-dideuterio-1-methylpyrrolidin-2-yl)pyridine is a compound with the molecular formula C10H12D2N2 and a molecular weight of 164.24 g/mol . This compound is a deuterated analog of nicotine, where two hydrogen atoms are replaced by deuterium atoms. Deuterium is a stable isotope of hydrogen, which makes this compound useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-dideuterio-1-methylpyrrolidin-2-yl)pyridine typically involves the deuteration of 3-(1-methylpyrrolidin-2-yl)pyridine. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure selective deuteration at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-dideuterio-1-methylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

Major Products Formed

Scientific Research Applications

3-(3,3-dideuterio-1-methylpyrrolidin-2-yl)pyridine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3,3-dideuterio-1-methylpyrrolidin-2-yl)pyridine involves its interaction with nicotinic acetylcholine receptors (nAChRs). The compound binds to these receptors, leading to the activation of ion channels and subsequent cellular responses. The presence of deuterium atoms can influence the binding affinity and metabolic stability of the compound, making it a valuable tool in studying the pharmacological effects of nicotine and its analogs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,3-dideuterio-1-methylpyrrolidin-2-yl)pyridine is unique due to the presence of deuterium atoms, which provide enhanced metabolic stability and altered pharmacokinetic properties. This makes it a valuable compound for scientific research, particularly in studies involving isotope effects and drug metabolism .

Properties

CAS No.

1020719-66-7

Molecular Formula

C10H14N2

Molecular Weight

164.24 g/mol

IUPAC Name

3-(3,3-dideuterio-1-methylpyrrolidin-2-yl)pyridine

InChI

InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/i5D2

InChI Key

SNICXCGAKADSCV-BFWBPSQCSA-N

Isomeric SMILES

[2H]C1(CCN(C1C2=CN=CC=C2)C)[2H]

Canonical SMILES

CN1CCCC1C2=CN=CC=C2

Origin of Product

United States

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